

Comprehensive Application Notes and Protocols: Oxolinic Acid Fluorescence Probe Protein Quantification

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Oxolinic Acid

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Introduction to Oxolinic Acid and Fluorescence Detection

Oxolinic acid (OXO) is a synthetic **quinolone antibiotic** widely used in veterinary medicine and aquaculture for treating bacterial infections. As with many quinolones, **oxolinic acid** possesses **native fluorescence properties** that make it particularly suitable for sensitive analytical detection methods. The growing concern about **antibiotic residues** in food products and environmental samples has driven the development of robust, sensitive, and specific analytical methods for its quantification at trace levels. The **fluorescence-based techniques** described in these application notes leverage the intrinsic photophysical properties of **oxolinic acid**, which include appropriate excitation and emission characteristics that can be enhanced through specific experimental conditions or material interactions.

The presence of antibiotic residues in food products represents a significant **public health concern** due to the potential development of **antimicrobial resistance** and allergic reactions in sensitive individuals. Regulatory agencies worldwide have established **maximum residue limits (MRLs)** for **oxolinic acid** in various food matrices. For instance, the European Union has set MRLs of 0.1 mg/kg for **oxolinic acid** in bovine and porcine meat [1]. These stringent regulations necessitate highly sensitive and reliable analytical

methods for monitoring compliance, making fluorescence-based approaches particularly valuable for their combination of sensitivity, selectivity, and practical implementation.

Analytical Principle and Fluorescence Mechanism

Fundamental Fluorescence Properties

Oxolinic acid exhibits **native fluorescence** due to its molecular structure containing a **quinolone core** with conjugated π -electron systems that can absorb and emit light at specific wavelengths. The fluorescence characteristics can be significantly influenced by the **local molecular environment**, including solvent composition, pH, and the presence of metal ions or surfactants. Typically, **oxolinic acid** shows **excitation maxima** around 250-315 nm and **emission maxima** in the range of 360-372 nm when measured in conventional hydro-organic mobile phases [2] [3]. These properties form the basis for its detection and quantification in various analytical contexts.

The **fluorescence intensity** of **oxolinic acid** can be enhanced through several mechanisms. In **micellar liquid chromatography (MLC)**, the use of surfactant-based mobile phases containing **sodium dodecyl sulfate (SDS)** creates a micro-environment that can improve fluorescence quantum yield through reduced vibrational relaxation and protection from quenchers [1]. Alternatively, the formation of **ternary complexes** with rare-earth metals such as terbium (Tb^{3+}) can result in **energy transfer** from the excited **oxolinic acid** molecule to the metal ion, leading to a characteristic emission from the lanthanide with increased intensity and longer fluorescence lifetime [4]. This sensitized fluorescence provides additional selectivity by leveraging the unique photophysical properties of the lanthanide-**oxolinic acid** complex.

Advanced Fluorescence Signaling Mechanisms

*Table: Fluorescence characteristics of **oxolinic acid** under different detection schemes*

Detection Method	Excitation Maximum (nm)	Emission Maximum (nm)	Enhancement Mechanism	Limit of Detection
Conventional HPLC-FLD	250, 315	372	Native fluorescence	1-10 ng/g [2]
Micellar LC-FLD	260, 318	370	Micellar encapsulation	0.004-0.02 mg/kg [1]
Terbium-COF Sensor	275 (approx.)	490 (Tb ³⁺ emission)	Energy transfer	12.5 nM [4]
EEM-PARAFAC	Multiple excitation wavelengths	372 (OXO-specific)	Multi-way decomposition	0.25 μM in mixture [3]

Recent advances in **oxolinic acid** detection have introduced innovative approaches such as the **terbium-functionalized covalent organic framework (Bpy-DhBt-COF@Tb³⁺)**. This platform operates on a "**turn-on**" **fluorescence mechanism** where initially weak Tb³⁺ emission becomes dramatically enhanced upon coordination with **oxolinic acid**. The coordination structure acts as an "**antenna effect**" where **oxolinic acid** absorbs light and efficiently transfers energy to the Tb³⁺ ion, which then emits characteristic green fluorescence [4]. This sensor achieves remarkable **sensitivity and selectivity** with a detection limit of 12.5 nM and rapid response within 10 seconds, representing a significant advancement in **oxolinic acid** detection technology.

Materials Required

Reagents and Standards

- **Oxolinic acid reference standard** (purity ≥95%)
- **Acetonitrile and methanol** (HPLC grade)
- **Sodium dodecyl sulfate (SDS)** (electrophoresis purity)
- **n-Propanol** (HPLC grade)
- **Orthophosphoric acid** (85%, analytical grade)
- **Sodium hydroxide** (reagent grade)
- **Terbium(III) chloride hexahydrate** (99.9%)

- **Ultrapure water** (18.2 M Ω ·cm resistivity)
- **Triethylamine** (HPLC grade)
- **Oxalic acid** (analytical grade)
- **Ethyl acetate** (HPLC grade)

Equipment

- **HPLC system** with fluorescence detector or **micellar liquid chromatography system**
- **Chromatography column**: C18 column (e.g., 150 mm \times 4.6 mm, 5 μ m particle size)
- **pH meter** with combination electrode
- **Analytical balance** (precision 0.1 mg)
- **Vortex mixer**
- **Ultrasonic bath**
- **Centrifuge** (capable of 10,000 \times g)
- **Microwave-assisted extraction system** (optional)
- **Solid-phase extraction apparatus** (if cleanup required)
- **Syringe filters** (0.45 μ m, nylon or PVDF)
- **Volumetric flasks** (various sizes)
- **Microplate reader** with fluorescence capability (for sensor approach)

Software and Analytical Tools

- **Chromatography data system**
- **MATLAB or R** with PARAFAC toolbox (for EEM-PARAFAC modeling)
- **Color vision deficiency simulation tools** (Color Oracle, Adobe Color Blindness Proof Setup)
- **Graphical software** for data visualization (R, Python with colorblind-friendly palettes)

Experimental Protocol: MLC-FLD Method

Sample Preparation Procedure

Meat sample preparation begins with homogenization of representative tissue samples using a food processor or similar device. Precisely weigh 1.0 g of homogenized sample into a 15-mL polypropylene centrifuge tube. Add 10 mL of **extraction solution** (0.15 M SDS buffered at pH 7 with 0.01 M phosphate

buffer) to the sample. Vortex the mixture vigorously for 1 minute until the sample is thoroughly dispersed in the solution. Subject the suspension to **ultrasonication** for 15 minutes at 35-40°C to facilitate complete extraction of **oxolinic acid** from the tissue matrix. Following ultrasonication, **centrifuge** the extract at $10,000 \times g$ for 10 minutes to precipitate particulate matter. Carefully collect the supernatant and **filter** through a $0.45 \mu\text{m}$ syringe filter prior to injection into the chromatographic system [1] [5].

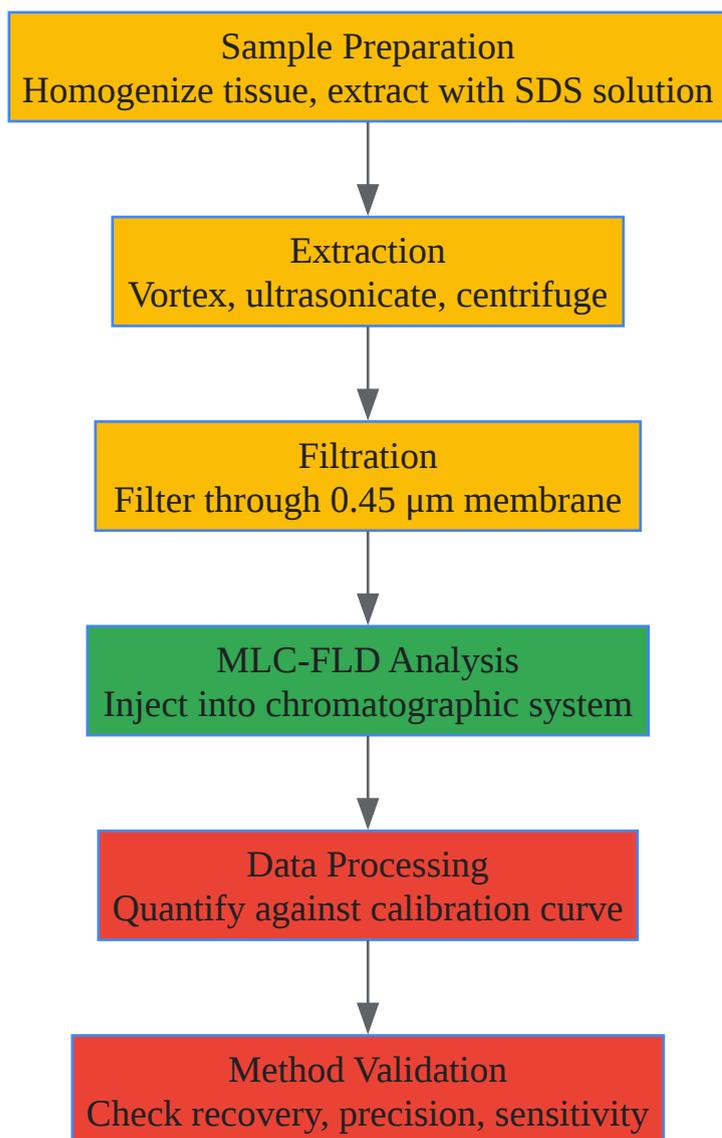
For **bryophyte or plant material** (relevant for environmental monitoring), the sample preparation differs slightly. Weigh 0.5 g of freeze-dried and powdered material into a mortar. Add liquid nitrogen and gently crack the material. Transfer the cracked material to a centrifuge tube and add 10 mL of 0.1 M oxalic acid solution in ethyl acetate. Vortex for 2 minutes and then subject to **liquid-liquid extraction**. Centrifuge at $5,000 \times g$ for 5 minutes and collect the organic phase. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for analysis [2].

Chromatographic Conditions and Analysis

Table: MLC-FLD operating conditions for **oxolinic acid** determination

Parameter	Specification	Alternative
Column	C18 (150 mm \times 4.6 mm, 5 μm)	C8 (150 mm \times 4.6 mm, 5 μm)
Mobile Phase	0.15 M SDS - 6% n-propanol - 0.5% triethylamine in 0.01 M phosphate buffer (pH 7)	0.10 M SDS - 10% n-propanol - 0.5% triethylamine in 0.01 M phosphate buffer (pH 7)
Flow Rate	1.0 mL/min	1.2 mL/min
Injection Volume	20 μL	50 μL
Temperature	25°C	30°C
Detection	FLD: λ_{ex} = 313 nm, λ_{em} = 365 nm	FLD: λ_{ex} = 310 nm, λ_{em} = 370 nm
Run Time	15 minutes	20 minutes

Prepare the **micellar mobile phase** by dissolving the appropriate amount of SDS in aqueous buffer first, followed by the addition of n-propanol and triethylamine. Filter the mobile phase through a 0.45 μm membrane and degas by sonication for 15 minutes before use. **Equilibrate the chromatographic system** with the mobile phase for at least 30 minutes at the selected flow rate before analysis. **Inject the prepared samples** and standards using the specified parameters. The **retention time** for **oxolinic acid** under these conditions is typically 6-8 minutes. Identify **oxolinic acid** by comparing retention times with certified standards and confirm by **peak spiking** if necessary [1] [5].



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*Graphical workflow of the MLC-FLD method for **oxolinic acid** quantification in tissue samples*

Experimental Protocol: Terbium-COF Fluorescence Sensor

Sensor Preparation and Characterization

The **terbium-functionalized covalent organic framework** (Bpy-DhBt-COF@Tb³⁺) offers a novel approach for **oxolinic acid** detection with exceptional sensitivity and rapid response. Begin by synthesizing the bipyridine-based COF (Bpy-DhBt-COF) according to published procedures, which typically involves **solvothermal synthesis** using appropriate monomers in a mixture of mesitylene and dioxane with acetic acid catalyst at 120°C for 3 days. Confirm successful synthesis by **characterization techniques** including PXRD, BET surface area analysis, and FT-IR spectroscopy. The resulting COF should exhibit high crystallinity and porosity, which are essential for subsequent functionalization [4].

Functionalize the COF with terbium ions by dispersing 100 mg of Bpy-DhBt-COF in 50 mL of ethanol containing 50 mg TbCl₃·6H₂O. Stir the mixture at room temperature for 24 hours to ensure complete coordination of Tb³⁺ ions with the bipyridine sites in the COF. Collect the resulting Bpy-DhBt-COF@Tb³⁺ by centrifugation at 8,000 × g for 10 minutes, wash thoroughly with ethanol to remove unbound Tb³⁺ ions, and dry under vacuum at 60°C for 12 hours. Characterize the final material using **energy-dispersive X-ray spectroscopy (EDS)** to confirm Tb incorporation and **photoluminescence spectroscopy** to verify the typical Tb³⁺ emission profile [4].

Fluorescence Detection Procedure

Prepare a **stock suspension** of Bpy-DhBt-COF@Tb³⁺ (0.5 mg/mL) in deionized water and sonicate for 30 minutes to achieve a homogeneous dispersion. For **oxolinic acid** detection, add 100 µL of the sensor suspension to 2.9 mL of sample or standard solution in a quartz cuvette. Mix thoroughly and allow to stand for 10 seconds to ensure complete interaction between the sensor and analyte. **Measure the fluorescence emission** using a spectrofluorometer with excitation at 310 nm and record the emission spectrum from 400 to 600 nm. The characteristic **Tb³⁺ emission peaks** at 490, 545, 585, and 620 nm will be significantly enhanced in the presence of **oxolinic acid** due to the antenna effect [4].

For **quantitative analysis**, prepare a calibration curve using **oxolinic acid** standards in the concentration range of 0.05 to 5 μM . Plot the **fluorescence intensity** at 545 nm (the most intense Tb^{3+} emission line) against **oxolinic acid** concentration. The relationship should be linear in this range, allowing for determination of unknown concentrations in test samples. For complex matrices such as environmental water samples, a simple filtration through 0.22 μm membrane may be necessary before analysis to remove particulate matter that could interfere with fluorescence measurements [4].

Data Analysis and Method Validation

Quantification and Validation Parameters

Method validation for **oxolinic acid** quantification should follow established guidelines such as the European Commission Decision 2002/657/EC [5]. Key validation parameters include **selectivity** (demonstration that the method can distinguish **oxolinic acid** from other matrix components and structurally related compounds), **linearity** (correlation coefficient $r^2 > 0.995$ over the calibration range), **accuracy** (expressed as recovery percentage, typically 90-110%), **precision** (relative standard deviation $<10\%$ for repeatability and intermediate precision), **limit of detection (LOD)**, and **limit of quantification (LOQ)**. The **decision limit (CC α)** and **detection capability (CC β)** should also be determined according to regulatory requirements [1] [5].

Table: Validation parameters for **oxolinic acid** determination in meat samples by MLC-FLD

Validation Parameter	Requirement	Typical Performance
Linearity (r^2)	>0.995	0.998-0.999

| LOD | ="" (0.05-0.15="" (0.1="" (10="" (12.5="" (3-7)="" (cc α)="" (cc β)="" (eem)="" (enr-like="" (n-propanol="" (n-propanol)="" (ofl-like="" (parafac)="" (rsd%)="" (typically="" (λ_{ex} ="275/340" aquaculture="" bioindicator="" chemometric="" decision="" detection="" emission="" excitation="" excitation-emission="" high="" inconsistent="" loq="" low="" matrix="" mlc fld="" parallel="" poor="" recovery="" regulatory="" repeatability="" terbium-cof="" within-laboratory="" +="" ,="" -="" 0.004-0.02="" 0.01-0.05="" 0.105-0.115="" 0.110-0.125="" 1-

12%),="" 1.64="" 10="" 2.1-8.3="" 250-400="" 3="" 3.5-9.8="" 315="" 372="" 5="" 6.2="" 7="" 7.1="" 7.2="" 8="" 8.1="" 8.2="" 89.5-105.0="" 90-110="" <10="" <15="" <250="" [1].="" [1] [4].="" [2].="" [5].="" [3].="" [color="#5F6368" [label="EEM-PARAFAC" [shape="rectangle,"]="" ``dot="" a="" achieve="" acid="" across="" additional="" adjust="" advanced="" aggregation="" alignment.="" allows="" also="" an="" analysis="" analysis.="" and="" antibiotic="" antipyretica="" applications="" applied="" approach="" approach<="" strong="">="" aquatic="" are="" array="" as="" at="" background="" be="" been="" before="" below="" between="" blank="" bovine,="" bryophyte="" buffer.="" but="" by="" calibration="" can="" capability="" cca="" characteristic="" check="" chicken,="" chromatographic="" cleaning="" cleanup="" clinical="" cof="" collect="" color="#4285F4" column="" combined="" common="" compared="" compensate="" complex="" compliance="" component:="" components="" compounds.="" concentration="" concentration,="" conditions="" consider="" consumer="" containing="" contamination="" control="" conventional="" corrections="" corresponding="" cost="" cuvettes="" data="" decomposes="" degassed.="" detection="" detector="" determination="" developed="" different="" digraph="" distinguished="" duck,="" ecosystems.="" edge="" eem-parafac="" eems="" effects="" effects.="" efficiency="" efficiently="" elemental="" elution="" elution.="" emission="" emitting="" employed.="" enable="" enables="" enhances="" enrofloxacin="" enrox-like="" ensure="" environmental="" established="" evaluating="" excitation="" exhibits="" extraction="" factor="" farms="" fate="" fillcolor="#FBBC05" fingerprint="" fish="" fluorescence="" fluorescence:="" fluorescent="" fluoroquinolones,="" fontcolor="#202124" fontinalis="" food="" food_safety="" for="" fresh="" freshwater="" from="" furthermore,="" glassware.="" goat,="" gradient="" graph="" guidelines="" has="" health="" high="" high-purity="" highly="" horse="" hours="" hplc="" ideal="" identify="" if="" immediately="" implement="" implementation="" in="" including="" incorporate="" increments).="" incubation="" individual="" insights="" intensity:="" interaction="" interference:="" into="" is="" isocratic="" issues="" it="" its="" kg="" laboratories="" laboratories.="" lamb,="" lamp="" limit="" loading="" m),="" makes="" matrices="" matrix="" matrix-matched="" maxima="" maximize="" maximum="" measurements.="" measuring="" meat="" method="" method's="" method,="" methodology="" methods="" mg="" micellar="" minimizing="" mlc="" mlc fld="" mobile="" model,="" modifier="" modifying="" monitor="" monitoring="" most="" mrl="" mrls="" multiple="" muscle="" necessary.="" necessitating="" nm="" nm)="" nm),="" nm).="" nm="" nm.="" nm,=""

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